Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio-
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Overview
Description
Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio- is a chemical compound that is widely used in scientific research. It is a thioamide compound that has been found to have a range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio- is not fully understood. However, it is thought to interact with specific targets in the body, such as acetylcholinesterase and GABA receptors. By interacting with these targets, it can modulate their activity and produce a range of effects.
Biochemical And Physiological Effects
Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio- has been found to have a range of biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can produce a range of effects on the nervous system. It has also been shown to modulate GABA receptors, which are involved in the regulation of anxiety and other neurological processes.
Advantages And Limitations For Lab Experiments
Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio- has several advantages for use in lab experiments. It is a potent and selective inhibitor of acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in biological systems. It is also a thioamide compound, which makes it useful for studying the role of thioamide compounds in biological systems.
However, there are also limitations to the use of Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio- in lab experiments. It is a complex compound that requires a multi-step synthesis process, which can be time-consuming and costly. It is also a thioamide compound, which can make it difficult to work with in some lab settings.
Future Directions
There are several future directions for research on Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio-. One area of research could be to further investigate its mechanism of action and its effects on acetylcholinesterase and GABA receptors. Another area of research could be to explore its potential therapeutic applications, such as in the treatment of neurological disorders. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio-.
Conclusion:
Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio- is a complex thioamide compound that has been found to have a range of biochemical and physiological effects. It has been used extensively in scientific research as a tool to study the role of thioamide compounds in biological systems. While it has several advantages for use in lab experiments, there are also limitations to its use. Future research could focus on further investigating its mechanism of action, exploring its potential therapeutic applications, and developing more efficient synthesis methods.
Synthesis Methods
The synthesis of Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio- is a complex process that involves several steps. The first step is the preparation of p-butoxybenzoyl chloride by reacting p-butoxybenzoic acid with thionyl chloride. The second step is the preparation of N-(3-diethylaminopropyl)thiourea by reacting diethylamine with thiourea. Finally, the two compounds are reacted together to form Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio-.
Scientific Research Applications
Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio- has been used extensively in scientific research. It has been found to have a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase and the modulation of GABA receptors. It has also been used as a tool to study the role of thioamide compounds in biological systems.
properties
CAS RN |
16575-27-2 |
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Product Name |
Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio- |
Molecular Formula |
C18H30N2OS |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
4-butoxy-N-[3-(diethylamino)propyl]benzenecarbothioamide |
InChI |
InChI=1S/C18H30N2OS/c1-4-7-15-21-17-11-9-16(10-12-17)18(22)19-13-8-14-20(5-2)6-3/h9-12H,4-8,13-15H2,1-3H3,(H,19,22) |
InChI Key |
QOIIYAIOCGMFDK-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=NCCCN(CC)CC)S |
SMILES |
CCCCOC1=CC=C(C=C1)C(=S)NCCCN(CC)CC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=S)NCCCN(CC)CC |
Other CAS RN |
16575-27-2 |
synonyms |
p-Butoxy-N-[3-(diethylamino)propyl]thiobenzamide |
Origin of Product |
United States |
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